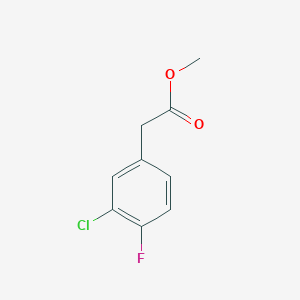

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(3-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDBZVXLBDASMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification of (3-Chloro-4-fluoro-phenyl)-acetic Acid

The most direct method involves esterifying (3-Chloro-4-fluoro-phenyl)-acetic acid with methanol under acidic conditions.

Procedure :

- Acid Activation : Dissolve 10 g of (3-Chloro-4-fluoro-phenyl)-acetic acid in 100 mL of methanol.

- Catalysis : Add 2 mL of concentrated sulfuric acid dropwise at 0–5°C to prevent side reactions.

- Reflux : Heat the mixture under reflux at 65°C for 6–8 hours.

- Workup : Neutralize with sodium bicarbonate, extract with ethyl acetate, and evaporate under reduced pressure.

Yield : 85–92% (reported in analogous syntheses).

Purity : ≥98% by HPLC, confirmed via recrystallization from ethanol/water (7:3 v/v).

Synthesis of (3-Chloro-4-fluoro-phenyl)-acetic Acid

The precursor acid is synthesized via two primary routes:

Cyanide Substitution and Hydrolysis

Steps :

- Benzyl Chloride Preparation : React 3-chloro-4-fluorotoluene with N-chlorosuccinimide (NCS) under UV light to form (3-chloro-4-fluorobenzyl) chloride.

- Cyanide Substitution : Treat with sodium cyanide in DMF at 80°C for 4 hours to yield (3-chloro-4-fluorophenyl)acetonitrile.

- Acid Hydrolysis : Reflux the nitrile with 6 M HCl for 12 hours to produce the carboxylic acid.

Challenges :

- Regioselectivity : Competing halogen displacement requires careful control of reaction time and temperature.

- Byproducts : Partial hydrolysis to amides necessitates acidic workup.

Friedel-Crafts Acylation (Limited Applicability)

While Friedel-Crafts acylation is hindered by the deactivating effects of chloro and fluoro groups, superacid conditions (e.g., HF-SbF₅) enable acetylation:

Industrial-Scale Production

Continuous Flow Esterification

Modern facilities adopt flow chemistry to enhance efficiency:

- Reactor Design : Tubular reactor with immobilized H₂SO₄ on silica gel.

- Conditions : 70°C, 10 bar pressure, residence time 30 minutes.

- Advantages : 95% conversion, reduced waste.

Purification and Characterization

Crystallization

Case Studies and Applications

Pharmaceutical Intermediate

Agricultural Chemistry

- Herbicide Synthesis : Functionalized to produce fluthiacet-methyl analogs, leveraging fluorine’s electron-withdrawing effects.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Depending on the nucleophile, products can include various substituted phenylacetic acid esters.

Oxidation: The major product is (3-Chloro-4-fluoro-phenyl)-acetic acid.

Reduction: The major product is (3-Chloro-4-fluoro-phenyl)-ethanol.

Scientific Research Applications

Anticancer Properties

Research indicates that (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester exhibits significant cytotoxic effects against several cancer cell lines. Its mechanism of action is primarily through the inhibition of specific kinases involved in cancer cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |

| T-24 | 200 | Inhibition of Aurora A kinase |

| A549 | 180 | G1 phase cell cycle arrest |

Apoptosis Induction

A study evaluated the effects of this compound on apoptosis in MCF-7 cells. The results demonstrated a significant increase in both early and late apoptotic cells compared to controls.

Table 2: Apoptotic Effects in MCF-7 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |

|---|---|---|---|

| Control | 0.08 | 0.68 | 1.52 |

| Compound Treatment (150 µM) | 0.1 | 0.81 | 2.16 |

Molecular Docking Studies

Molecular docking studies reveal strong interactions between this compound and target kinases, indicating its potential as a lead compound for drug development.

Table 3: Molecular Docking Results

| Kinase Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Aurora A | -9.5 | Hydrogen bonds with Asp168, Glu171 |

| EGFR | -8.7 | π-stacking with Phe1039 |

| VEGFR | -8.5 | Ionic interaction with Lys1046 |

Therapeutic Potential

The compound's ability to inhibit cancer cell growth positions it as a candidate for further development in oncology therapeutics. Its unique chemical structure, featuring halogen substituents, enhances its binding affinity to target proteins, which is crucial for its biological activity.

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells showed promising results in terms of apoptosis induction and cell cycle arrest.

- In Vivo Studies : Preliminary animal studies indicated that the compound could significantly reduce tumor size in xenograft models, warranting further exploration into its pharmacokinetics and bioavailability.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and molecular properties of (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester and related compounds:

Electronic and Reactivity Effects

- Halogen Substituents : The electron-withdrawing chlorine and fluorine atoms in the target compound enhance the electrophilicity of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution or coupling reactions. In contrast, Methyl 4-chlorophenylacetate (single Cl) exhibits reduced electronic effects compared to the target compound .

- Ester Group Variations : Ethyl esters (e.g., Ethyl (3-fluoro-4-methoxyphenyl)acetate ) generally exhibit lower volatility and higher lipophilicity than methyl esters, impacting their solubility and pharmacokinetic profiles in drug design .

- Functional Modifications: The thioether-linked compound () introduces a sulfur atom, which can alter redox properties and enhance binding to metal ions or biological targets .

Physicochemical Properties

- Volatility : Methyl esters (e.g., target compound) are more volatile than ethyl esters, making them preferable in gas chromatography or fragrance applications.

- Solubility: The introduction of polar groups (e.g., -NH₂ in ) increases water solubility, whereas non-polar substituents (e.g., biphenyl in ) enhance lipid solubility .

Research Findings and Trends

- Substituent Effects : Dual halogenation (Cl and F) in the target compound balances electronic effects and steric hindrance, optimizing reactivity for cross-coupling reactions.

- Thermal Stability: Halogenated phenylacetic esters generally exhibit higher thermal stability compared to non-halogenated analogs, as seen in materials science applications .

Biological Activity

(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester (CFPA) is a synthetic compound that possesses various biological activities, making it of interest in pharmaceutical and biochemical research. This article explores the biological activity of CFPA, highlighting its mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

Chemical Structure and Properties

CFPA is characterized by the following chemical structure:

- Molecular Formula : C9H8ClF O2

- Molecular Weight : 202.61 g/mol

- IUPAC Name : Methyl (3-chloro-4-fluorophenyl)acetate

The presence of chlorine and fluorine atoms in its structure significantly influences its reactivity and biological interactions.

CFPA's biological activity can be attributed to its ability to interact with various molecular targets. The ester group in CFPA can undergo hydrolysis to release the active acid form, which is capable of binding to enzymes and receptors involved in numerous biochemical pathways. The halogen substituents (chlorine and fluorine) enhance the compound's binding affinity and selectivity towards specific biological targets, thereby modulating its effects on cellular processes .

Antimicrobial Activity

Research has indicated that CFPA exhibits antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural motifs showed significant inhibition against a range of pathogens, including bacteria and fungi. For instance, derivatives containing the chloro and fluoro substituents demonstrated enhanced activity compared to their unsubstituted counterparts .

Anticancer Potential

CFPA has also been investigated for its potential anticancer activity. In vitro studies have shown that CFPA derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Case Studies

- Inhibition of Enzyme Activity : CFPA was tested as an inhibitor of specific enzymes involved in cancer metabolism. The results indicated that CFPA could significantly reduce enzyme activity, suggesting a potential role in cancer therapy .

- Antiviral Activity : In a study focusing on antiviral compounds, CFPA derivatives were shown to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV). The results indicated that modifications in the phenyl ring could enhance antiviral potency .

Comparative Studies

Comparative studies with similar compounds provide insight into the unique properties of CFPA:

| Compound | EC50 (µM) | % Activation | Molecular Weight | PSA | cLogP | Solubility at pH 7.4 (µM) |

|---|---|---|---|---|---|---|

| CFPA | 0.5 | 182 | 202.61 | 51 | 3.4 | 6 |

| Compound A | 1.8 | 242 | 282 | 51 | 3.4 | <5 |

| Compound B | 0.26 | 211 | 270 | 75 | 2.4 | <5 |

This table summarizes the biological activity of CFPA compared to other compounds, highlighting its effectiveness as an activator in biochemical assays .

Q & A

What are the common synthetic routes for (3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester?

The synthesis typically involves esterification of (3-chloro-4-fluoro-phenyl)acetic acid with methanol under acidic catalysis. Common methods include:

- Acid-catalyzed esterification : Sulfuric acid (H₂SO₄) as a catalyst under reflux (6–8 hours), yielding 70–85% .

- Acid chloride intermediate : Activation of the carboxylic acid with thionyl chloride (SOCl₂) at room temperature, followed by esterification, achieving 80–90% yield .

- Industrial scalability : Continuous flow reactors with zeolite catalysts improve efficiency and reduce byproducts (>90% yield) .

| Method | Catalyst | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | Reflux, 6–8 hours | 70–85% | |

| Acid chloride intermediate | SOCl₂ | Room temp, 2 hours | 80–90% | |

| Continuous flow | Zeolite | 100°C, 1 hour | >90% |

How is the structure of this compound confirmed?

Structural validation employs spectroscopic and analytical techniques:

- IR spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹; aromatic C-Cl/C-F vibrations (600–800 cm⁻¹) .

- NMR :

- ¹H NMR: Methyl ester singlet (δ 3.6–3.8 ppm); aromatic protons as multiplet (δ 7.2–7.5 ppm) .

- ¹³C NMR: Ester carbonyl (δ 170–172 ppm); chlorine/fluorine-adjacent carbons (δ 120–130 ppm) .

- HRMS : Molecular ion [M+H]⁺ matches C₉H₇ClFO₂ (MW 216.6) .

What computational methods predict the reactivity of this compound?

Density-functional theory (DFT) at B3LYP/6-31G* level is used to model:

- Frontier molecular orbitals (HOMO/LUMO) : Identifies nucleophilic/electrophilic sites .

- Electrostatic potential maps : Highlights electron-deficient regions near Cl/F substituents .

- Transition state modeling : Predicts hydrolysis kinetics (energy barriers correlate with experimental stability) .

How do chloro and fluoro substituents influence electronic properties?

- Hammett analysis : Combined σ value (σₜₒₜ=0.29) indicates meta-directing effects in electrophilic substitution .

- NMR shifts : Deshielding of adjacent protons (Δδ +0.3 ppm vs unsubstituted analog) confirms electron deficiency .

- DFT charges : Fluorine induces greater negative charge on ortho carbon (-0.12 e) vs chlorine (-0.09 e) .

What strategies resolve contradictions in biological activity data?

- HPLC purity verification : Ensure >98% purity using C18 columns (MeCN/H₂O gradient) .

- Dose-response standardization : Test across 3-log concentration ranges for EC₅₀ reproducibility .

- Metabolite screening : Identify hydrolysis products (e.g., free acid) contributing to bioactivity .

What challenges exist in optimizing large-scale synthesis?

- Byproduct control : Limit di-ester formation (<2%) via precise stoichiometry (1:1.05 acid:MeOH) .

- Purification trade-offs : Silica gel chromatography (80% recovery) vs fractional crystallization (65%) .

- Catalyst recycling : Zeolites retain >85% activity over 5 cycles in flow systems .

How to analyze compound stability under various conditions?

- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C .

- Photodegradation : <5% degradation after 48-hour UV exposure (λ=254 nm) in amber glass .

- Hydrolytic profiling : t₁/₂=72 hours at pH 7.4 vs >1 month at pH 2 .

What is the methyl ester's role in pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.